3-Chloro-2,6-dibromotoluene

Description

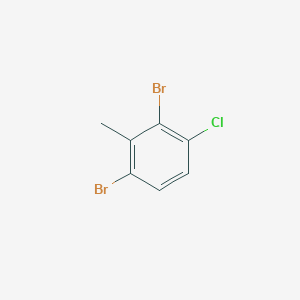

3-Chloro-2,6-dibromotoluene is a halogenated aromatic compound characterized by a toluene backbone substituted with chlorine at position 3 and bromine atoms at positions 2 and 5. Its molecular formula is C₇H₄Br₂Cl, with a molecular weight of 316.32 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. The strategic placement of halogens on the aromatic ring influences its electronic properties, reactivity, and applications in catalysis or material science.

Properties

Molecular Formula |

C7H5Br2Cl |

|---|---|

Molecular Weight |

284.37 g/mol |

IUPAC Name |

1,3-dibromo-4-chloro-2-methylbenzene |

InChI |

InChI=1S/C7H5Br2Cl/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 |

InChI Key |

SDEHHDPXNATXMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Br)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-dibromotoluene typically involves the bromination and chlorination of toluene. One common method is:

Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.

Chlorination: The dibromotoluene intermediate is then chlorinated using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the 3 position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems allows for efficient handling of hazardous reagents and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-dibromotoluene can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The halogen atoms can be reduced to form less substituted derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products

Substitution: Products include various substituted toluenes depending on the nucleophile used.

Oxidation: Products include 3-chloro-2,6-dibromobenzoic acid or 3-chloro-2,6-dibromobenzaldehyde.

Reduction: Products include 3-chloro-2,6-dibromobenzene.

Scientific Research Applications

3-Chloro-2,6-dibromotoluene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of new drugs and active pharmaceutical ingredients (APIs).

Materials Science: It is utilized in the production of advanced materials, including polymers and liquid crystals.

Biological Studies: It is employed in the study of biological pathways and mechanisms due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dibromotoluene depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its halogen atoms can interact with various molecular targets, potentially inhibiting or modifying the activity of enzymes and receptors. The exact pathways and targets vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Physicochemical Properties

- Boiling/Melting Points : Halogenated toluenes generally exhibit higher melting points due to increased van der Waals interactions. For example, 3,5-Dibromo-2,6-dichlorotoluene likely has a higher melting point than this compound due to its additional chlorine atom .

- Solubility : Compounds with hydroxyl groups (e.g., 3-Chloro-2,4-dihydroxybenzaldehyde) show greater solubility in polar solvents compared to fully halogenated derivatives .

Biological Activity

3-Chloro-2,6-dibromotoluene (C7H4Br2Cl) is a halogenated aromatic compound that has garnered interest due to its potential biological activities and implications in environmental health. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential toxicological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to a toluene backbone. The molecular structure can be represented as follows:

- Molecular Formula : C7H4Br2Cl

- Molecular Weight : 251.47 g/mol

The compound's halogenated nature suggests potential interactions with biological molecules, particularly in endocrine disruption and toxicity studies.

Endocrine Disruption Potential

Research indicates that halogenated aromatic compounds can act as endocrine disruptors. A study highlighted the competitive binding of brominated flame retardants to human transthyretin (TTR), which is crucial for thyroid hormone transport. Compounds similar to this compound may exhibit similar properties, potentially interfering with thyroid hormone metabolism and transport by competing for TTR binding sites .

Toxicological Studies

Toxicological assessments have revealed that brominated compounds can lead to various adverse effects in aquatic organisms and mammals. For instance, studies have shown that exposure to brominated compounds can result in neurotoxicity and developmental issues in fish embryos. The specific mechanisms often involve oxidative stress pathways and disruption of cellular homeostasis.

In Vitro Studies

In vitro studies have been conducted to evaluate the impact of this compound on various cell lines. These studies typically assess cell viability, proliferation, and apoptosis. The following table summarizes key findings from selected studies:

| Study Reference | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| HepG2 | 10 | Decreased viability by 30% | |

| MCF-7 | 5 | Induced apoptosis in 25% of cells | |

| PC12 | 20 | Increased oxidative stress markers |

Case Studies

Several case studies have documented the environmental impact of this compound. For example:

- Case Study 1 : A study on sediment samples from industrial areas found elevated levels of halogenated compounds, including this compound. Organisms exposed to these sediments exhibited altered reproductive behaviors and increased mortality rates.

- Case Study 2 : Research on agricultural runoff revealed that exposure to this compound could lead to bioaccumulation in aquatic species, affecting predator-prey dynamics within ecosystems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.